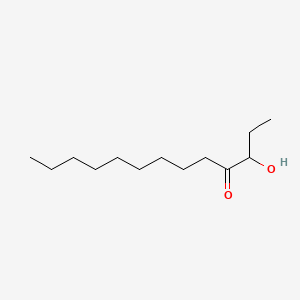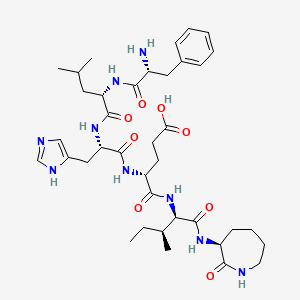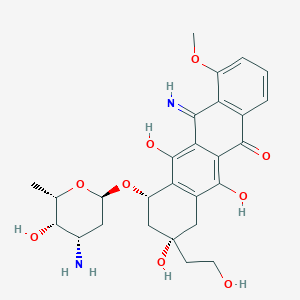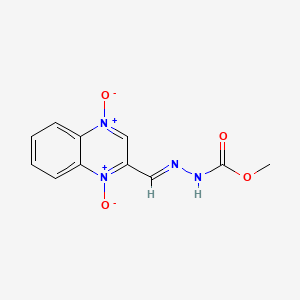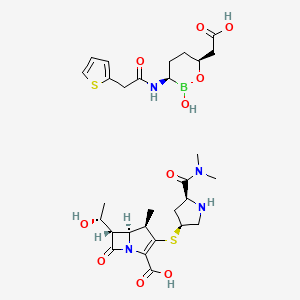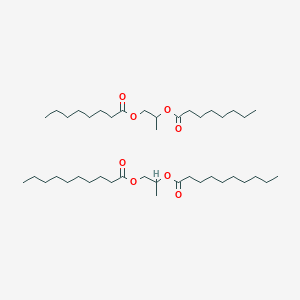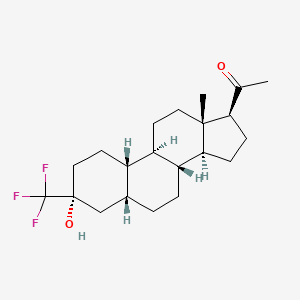
Unii-9D4T5WR7DV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCD-3693 ist ein synthetisches Analogon des endogenen neuroaktiven Steroids Pregnanolon. Es ist bekannt für seine starke sedative und hypnotische Wirkung und wirkt hauptsächlich als Agonist des Gamma-Aminobuttersäure-Rezeptors. Diese Verbindung wurde auf ihre Auswirkungen auf Schlaf-Wach-Zustände, Angstzustände und Antikonvulsiva untersucht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
CCD-3693 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Pregnanolon ausgehenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reagenzien wie Trifluormethyliodid und einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel .
Industrielle Produktionsmethoden
Die industrielle Produktion von CCD-3693 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Flussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie sind in industriellen Umgebungen üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
CCD-3693 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Ketongruppe kann zurück zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Trifluormethygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Chromtrioxid oder Pyridiniumchlorochromat in einem organischen Lösungsmittel.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Natriumhydrid und ein geeignetes Elektrophil
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von CCD-3693 mit unterschiedlichen funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
CCD-3693 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung verwendet, um die Wirkungen von Gamma-Aminobuttersäure-Rezeptoragonisten zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Schlaf-Wach-Zyklen und Angstzustände in Tiermodellen.
Medizin: Wird als potenzielle Behandlung für Schlafstörungen, Angstzustände und Epilepsie untersucht.
Industrie: Wird bei der Entwicklung neuer sedativer und hypnotischer Medikamente eingesetzt
Wirkmechanismus
CCD-3693 übt seine Wirkung aus, indem es als Agonist des Gamma-Aminobuttersäure-Rezeptors wirkt. Es bindet an den Gamma-Aminobuttersäure-Rezeptorkomplex und verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure im zentralen Nervensystem. Dies führt zu einer Zunahme des Non-REM-Schlafs, einer Verringerung der Angstzustände und einer Antikonvulsiva-Wirkung. Die molekularen Ziele umfassen die Gamma-Aminobuttersäure-Rezeptoruntereinheiten, und die beteiligten Signalwege stehen im Zusammenhang mit der Modulation von Chlorid-Ionenkanälen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CCD-3693 is synthesized through a series of chemical reactions starting from pregnanoloneThe reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a base like potassium carbonate in an organic solvent .
Industrial Production Methods
Industrial production of CCD-3693 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
CCD-3693 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate in an organic solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride and an appropriate electrophile
Major Products
The major products formed from these reactions include various analogs of CCD-3693 with different functional groups, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
CCD-3693 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of gamma-aminobutyric acid receptor agonists.
Biology: Investigated for its effects on sleep-wake cycles and anxiety in animal models.
Medicine: Explored as a potential treatment for sleep disorders, anxiety, and epilepsy.
Industry: Used in the development of new sedative and hypnotic drugs
Wirkmechanismus
CCD-3693 exerts its effects by acting as a gamma-aminobutyric acid receptor agonist. It binds to the gamma-aminobutyric acid receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. This leads to increased non-rapid eye movement sleep, reduced anxiety, and anticonvulsant effects. The molecular targets include the gamma-aminobutyric acid receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pregnanolon: Das endogene neuroaktive Steroid, von dem CCD-3693 abgeleitet ist.
Triazolam: Ein Benzodiazepin mit ähnlichen sedativen und hypnotischen Wirkungen.
Zolpidem: Ein nicht-Benzodiazepin-Hypnotikum.
Pentobarbital: Ein Barbiturat mit sedativen und hypnotischen Eigenschaften.
Einzigartigkeit
CCD-3693 ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine orale Bioverfügbarkeit und Selektivität für Gamma-Aminobuttersäure-Rezeptoren verbessern. Im Gegensatz zu anderen Verbindungen interferiert CCD-3693 nicht signifikant mit dem REM-Schlaf und hat eine selektivere Wirkung auf die Reduzierung der Wachheit mit weniger Beeinträchtigung der lokomotorischen Aktivität .
Eigenschaften
CAS-Nummer |
162883-07-0 |
|---|---|
Molekularformel |
C21H31F3O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H31F3O2/c1-12(25)17-5-6-18-16-4-3-13-11-20(26,21(22,23)24)10-8-14(13)15(16)7-9-19(17,18)2/h13-18,26H,3-11H2,1-2H3/t13-,14+,15-,16-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
ILXTYBLMPFRGAC-ZYXUFUNZSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@](C4)(C(F)(F)F)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCD-3693; CCD 3693; CCD3693; CO-32693; CO 32693; CO32693 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



